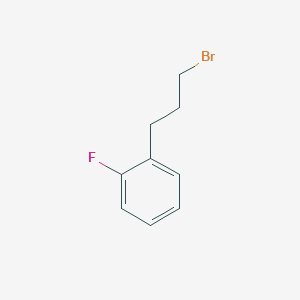

1-(3-Bromopropyl)-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHCURDJBNWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564992 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129254-75-7 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(3-Bromopropyl)-2-fluorobenzene" CAS number 129254-75-7 properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1-(3-Bromopropyl)-2-fluorobenzene, a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a reactive bromopropyl chain and a fluorinated phenyl ring, this molecule serves as a versatile intermediate for the synthesis of more complex structures.

Core Properties

While detailed experimental data for this compound is not extensively published, the fundamental chemical properties have been established.

| Property | Value | Source |

| CAS Number | 129254-75-7 | [1] |

| Molecular Formula | C₉H₁₀BrF | [1] |

| Molecular Weight | 217.08 g/mol | [1] |

| Purity | Typically available at ≥95% | [1] |

Note: Experimental values for properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.

Synthesis and Reactivity

This compound is a valuable reagent in organic synthesis, primarily due to the presence of two key reactive sites: the electrophilic carbon of the bromopropyl group and the aromatic ring which can undergo substitution reactions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom on the benzene ring influences the electron density of the ring and can direct further aromatic substitutions.

A plausible synthetic route to this compound, based on established organic chemistry principles, is the radical-initiated addition of hydrogen bromide to 1-allyl-2-fluorobenzene. This anti-Markovnikov addition would yield the desired terminal bromide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Objective: To synthesize this compound via radical addition of HBr to 1-allyl-2-fluorobenzene.

Materials:

-

1-Allyl-2-fluorobenzene

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., toluene or heptane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-allyl-2-fluorobenzene in the chosen anhydrous solvent.

-

Add a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used).

-

Slowly add the HBr solution to the refluxing mixture over a period of several hours. If using HBr gas, bubble it through the solution at a controlled rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Research

Halogenated organic molecules, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound serves as a key building block for introducing a 2-fluorophenylpropyl moiety into a target molecule. The bromopropyl tail allows for facile coupling with nucleophiles such as amines, phenols, thiols, and carbanions, making it a versatile reagent for the synthesis of a diverse range of potential therapeutic agents and chemical probes. While no specific biological activity has been reported for this compound itself, its derivatives are of interest for screening in various drug discovery programs.

Safety and Handling

As with any brominated organic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Technical Guide: Physicochemical Properties and Synthetic Approach for 1-(3-Bromopropyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 1-(3-Bromopropyl)-2-fluorobenzene, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines its fundamental physicochemical data and presents a detailed, plausible experimental protocol for its synthesis, which is valuable for researchers engaged in the development of novel therapeutics and functional materials.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol [1] |

| CAS Number | 129254-75-7[1] |

Synthetic Protocol: A Grignard-Based Approach

2.1. Step 1: Preparation of 2-Fluorophenylmagnesium Bromide

This procedure is adapted from a standard protocol for the formation of Grignard reagents.[2]

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

2-Bromofluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane (optional, for activation)

Apparatus:

-

A dry, three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the dry glassware and purge the system with an inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 2-bromofluorobenzene in anhydrous THF to the magnesium. The reaction is initiated when a color change and gentle reflux are observed.

-

Reagent Addition: Once the reaction has started, add the remaining solution of 2-bromofluorobenzene in THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

2.2. Step 2: Synthesis of this compound

This part of the protocol describes the reaction of the prepared Grignard reagent with 1,3-dibromopropane.

Materials:

-

2-Fluorophenylmagnesium bromide solution (from Step 1)

-

1,3-Dibromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Cool the freshly prepared 2-fluorophenylmagnesium bromide solution in an ice bath.

-

Addition of Alkyl Halide: Slowly add a solution of 1,3-dibromopropane in anhydrous THF to the stirred Grignard reagent solution. An excess of 1,3-dibromopropane is used to minimize the formation of the double addition product.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic pathway described above.

Caption: Synthetic pathway for this compound.

References

Synthesis of 1-(3-Bromopropyl)-2-fluorobenzene from 2-Fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 1-(3-bromopropyl)-2-fluorobenzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-fluorotoluene. This document outlines a three-step synthetic pathway, providing detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-fluorotoluene can be efficiently achieved through a three-step sequence:

-

Benzylic Bromination: The initial step involves the free-radical bromination of the methyl group of 2-fluorotoluene to yield 2-fluorobenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Grignard Reaction with Ethylene Oxide: The resulting 2-fluorobenzyl bromide is converted into its corresponding Grignard reagent, 2-fluorobenzylmagnesium bromide. This organometallic intermediate is then reacted with ethylene oxide in an etheral solvent to furnish 3-(2-fluorophenyl)propan-1-ol. This reaction effectively extends the carbon chain by two carbons.

-

Conversion of Alcohol to Alkyl Bromide: The final step involves the conversion of the primary alcohol, 3-(2-fluorophenyl)propan-1-ol, into the target molecule, this compound. This transformation is readily accomplished using a brominating agent such as phosphorus tribromide (PBr₃).

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-Fluorobenzyl Bromide

This procedure is adapted from the well-established Wohl-Ziegler reaction for benzylic bromination.[1]

Reaction: 2-Fluorotoluene + NBS --(AIBN, Heat)--> 2-Fluorobenzyl Bromide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorotoluene | 110.13 | 11.01 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |

Procedure:

-

A solution of 2-fluorotoluene (11.01 g, 0.10 mol), N-bromosuccinimide (18.69 g, 0.105 mol), and azobisisobutyronitrile (0.164 g, 0.001 mol) in 200 mL of carbon tetrachloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux (approximately 77°C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The filtrate is washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-fluorobenzyl bromide.

-

The product can be further purified by vacuum distillation.

Expected Yield: ~85-95%

Characterization Data (2-Fluorobenzyl Bromide): [2][3]

-

Appearance: Colorless to pale yellow liquid.

-

Boiling Point: 84-85 °C at 15 mmHg.

-

¹H NMR (CDCl₃): δ 7.15-7.45 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Br).

-

¹³C NMR (CDCl₃): δ 161.5 (d, J=247 Hz), 131.0 (d, J=4 Hz), 129.5 (d, J=8 Hz), 125.0 (d, J=16 Hz), 124.5 (d, J=4 Hz), 115.5 (d, J=22 Hz), 30.0 (d, J=3 Hz).

Step 2: Synthesis of 3-(2-Fluorophenyl)propan-1-ol

This procedure follows the general principle of Grignard reagent addition to an epoxide.

Reaction: 2-Fluorobenzyl Bromide + Mg --> 2-Fluorobenzylmagnesium Bromide 2-Fluorobenzylmagnesium Bromide + Ethylene Oxide --> 3-(2-Fluorophenyl)propan-1-ol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorobenzyl Bromide | 189.02 | 18.90 g | 0.10 |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Diethyl Ether | - | 150 mL | - |

| Ethylene Oxide | 44.05 | 4.85 g | 0.11 |

| Saturated NH₄Cl solution | - | 100 mL | - |

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.67 g, 0.11 mol) are placed.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 2-fluorobenzyl bromide (18.90 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

-

After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

A solution of ethylene oxide (4.85 g, 0.11 mol) in 50 mL of cold, anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, the mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Expected Yield: ~60-70%

Characterization Data (3-(2-Fluorophenyl)propan-1-ol):

-

Appearance: Colorless oil.

-

Boiling Point: 110-112 °C at 10 mmHg.

-

¹H NMR (CDCl₃): δ 7.10-7.30 (m, 4H, Ar-H), 3.70 (t, J=6.4 Hz, 2H, CH₂OH), 2.75 (t, J=7.6 Hz, 2H, ArCH₂), 1.90 (quint, J=7.0 Hz, 2H, CH₂CH₂CH₂), 1.60 (s, 1H, OH).

-

¹³C NMR (CDCl₃): δ 161.0 (d, J=245 Hz), 131.5 (d, J=5 Hz), 127.8 (d, J=8 Hz), 124.0 (d, J=3 Hz), 115.2 (d, J=22 Hz), 62.0, 32.5, 25.8 (d, J=3 Hz).

Step 3: Synthesis of this compound

This is a standard conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide.

Reaction: 3-(2-Fluorophenyl)propan-1-ol + PBr₃ --> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-Fluorophenyl)propan-1-ol | 154.18 | 15.42 g | 0.10 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 9.91 g (3.6 mL) | 0.0366 |

| Anhydrous Dichloromethane | - | 100 mL | - |

Procedure:

-

A solution of 3-(2-fluorophenyl)propan-1-ol (15.42 g, 0.10 mol) in 100 mL of anhydrous dichloromethane is placed in a round-bottom flask and cooled to 0°C in an ice bath.

-

Phosphorus tribromide (9.91 g, 0.0366 mol) is added dropwise with stirring, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours.

-

The reaction is carefully quenched by pouring it onto 100 g of crushed ice.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Expected Yield: ~80-90%

Characterization Data (this compound):

-

Appearance: Colorless oil.

-

Boiling Point: 120-122 °C at 15 mmHg.

-

¹H NMR (CDCl₃): δ 7.10-7.30 (m, 4H, Ar-H), 3.45 (t, J=6.5 Hz, 2H, CH₂Br), 2.80 (t, J=7.5 Hz, 2H, ArCH₂), 2.20 (quint, J=7.0 Hz, 2H, CH₂CH₂CH₂).

-

¹³C NMR (CDCl₃): δ 161.2 (d, J=245 Hz), 131.8 (d, J=5 Hz), 128.0 (d, J=8 Hz), 124.2 (d, J=3 Hz), 115.3 (d, J=22 Hz), 33.5, 32.8 (d, J=3 Hz), 30.0.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluorotoluene.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 2-Fluorobenzyl Bromide | 2-Fluorotoluene | NBS, AIBN | CCl₄ | 85-95 |

| 2 | 3-(2-Fluorophenyl)propan-1-ol | 2-Fluorobenzyl Bromide | Mg, Ethylene Oxide | Diethyl Ether | 60-70 |

| 3 | This compound | 3-(2-Fluorophenyl)propan-1-ol | PBr₃ | Dichloromethane | 80-90 |

Safety Considerations

-

2-Fluorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator.

-

Azobisisobutyronitrile (AIBN): Flammable solid. May explode if heated.

-

Carbon Tetrachloride: Toxic. Carcinogen. Use in a well-ventilated fume hood.

-

Magnesium Turnings: Flammable solid.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

Ethylene Oxide: Extremely flammable gas. Carcinogen. Acutely toxic. Handle with extreme caution in a well-ventilated fume hood.

-

Phosphorus Tribromide (PBr₃): Corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromopropyl group in the synthetic building block, 1-(3-Bromopropyl)-2-fluorobenzene. The presence of both a reactive alkyl bromide and a fluorine-substituted aromatic ring makes this compound a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the field of medicinal chemistry. This document will delve into the key reactions of the bromopropyl moiety, namely nucleophilic substitution and Grignard reagent formation, supported by detailed experimental protocols and quantitative data where available. Furthermore, the influence of the 2-fluoro substituent on the reactivity of the molecule will be discussed.

Introduction

This compound is a valuable bifunctional molecule for organic synthesis. The primary reactive center for many transformations is the terminal bromine atom of the propyl chain, which behaves as a good leaving group. This allows for the introduction of a variety of functional groups through nucleophilic substitution reactions. Additionally, the alkyl bromide functionality can be converted into an organometallic species, such as a Grignard reagent, enabling carbon-carbon bond formation. The fluorine atom on the benzene ring influences the electronic properties of the aromatic system and can play a role in modulating the physicochemical properties of the final products, a feature of significant interest in drug design.[1][2]

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of the analogous compound, (3-Bromopropyl)benzene, can provide a useful estimation.

| Property | Value (for (3-Bromopropyl)benzene) |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Boiling Point | 105-107 °C at 11 mmHg |

| Density | 1.313 g/mL at 25 °C |

Note: The presence of the fluorine atom in this compound will slightly alter these values.

Key Reactions of the Bromopropyl Group

The reactivity of the bromopropyl group in this compound is dominated by two principal pathways: nucleophilic substitution and the formation of Grignard reagents.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion.

General Reaction Scheme:

(where Nu⁻ represents a nucleophile)

Common Nucleophiles and Products:

| Nucleophile | Product Class |

| Amines (R₂NH) | Substituted Amines |

| Piperazines | Substituted Piperazines |

| Azides (N₃⁻) | Alkyl Azides |

| Cyanides (CN⁻) | Nitriles |

| Hydroxides (OH⁻) | Alcohols |

| Thiolates (RS⁻) | Thioethers |

| Carboxylates (RCOO⁻) | Esters |

This protocol describes a typical procedure for the N-alkylation of a secondary amine with an alkyl bromide.

dot

Caption: Experimental workflow for the synthesis of 1-(3-(2-Fluorophenyl)propyl)-4-methylpiperazine.

Materials:

-

This compound

-

N-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and stir under an inert atmosphere (e.g., nitrogen) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-(2-Fluorophenyl)propyl)-4-methylpiperazine.

Grignard Reagent Formation and Subsequent Reactions

The bromopropyl group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is a powerful nucleophile and a strong base, enabling a variety of carbon-carbon bond-forming reactions.

Formation of the Grignard Reagent:

dot

Caption: Formation of the Grignard reagent from this compound.

Key Considerations for Grignard Reagent Formation:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Initiation: The reaction can sometimes be slow to initiate. The addition of a small crystal of iodine can help to activate the magnesium surface.

Reactions of the Grignard Reagent:

The resulting Grignard reagent can react with a variety of electrophiles:

| Electrophile | Product Class |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acids |

| Nitriles | Ketones (after hydrolysis) |

This protocol outlines the reaction of the Grignard reagent with formaldehyde to yield a primary alcohol.

dot

Caption: Workflow for the synthesis of 4-(2-Fluorophenyl)-1-butanol via a Grignard reaction.

Materials:

-

This compound

-

Magnesium Turnings

-

Anhydrous Diethyl Ether

-

Paraformaldehyde

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

-

Hydrochloric Acid (HCl, dilute)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start, add a crystal of iodine and warm gently.

-

Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining solution of the alkyl bromide dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, heat paraformaldehyde to generate gaseous formaldehyde and pass it through the Grignard solution, or carefully add powdered paraformaldehyde in portions.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture with dilute hydrochloric acid to dissolve any remaining magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting alcohol by distillation or column chromatography.

Expected Yield: Grignard reactions with formaldehyde typically provide good yields of the corresponding primary alcohols, often in the range of 60-80%.

Influence of the 2-Fluoro Substituent

The fluorine atom at the ortho position of the benzene ring has several effects on the reactivity of this compound:

-

Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This can slightly influence the reactivity of the bromopropyl chain, although the effect diminishes with distance.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be a leaving group in nucleophilic aromatic substitution (SNA) reactions under certain conditions, although this is generally less favorable than substitution at the alkyl bromide.

-

Drug Design Implications: In the context of drug development, the incorporation of fluorine can significantly alter a molecule's properties. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[1][2][4]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available, the following are predicted key signals based on the structure and data from analogous compounds.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 4H, Ar-H)

-

δ 3.42 (t, 2H, -CH₂-Br)

-

δ 2.80 (t, 2H, Ar-CH₂-)

-

δ 2.15 (quint, 2H, -CH₂-CH₂-CH₂-)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 161.5 (d, JCF ≈ 245 Hz, C-F)

-

δ 131.0 (d, JCF ≈ 8 Hz, Ar-C)

-

δ 128.5 (d, JCF ≈ 5 Hz, Ar-C)

-

δ 124.2 (d, JCF ≈ 3 Hz, Ar-C)

-

δ 124.0 (d, JCF ≈ 15 Hz, Ar-C)

-

δ 115.3 (d, JCF ≈ 22 Hz, Ar-C)

-

δ 33.5 (-CH₂-Br)

-

δ 32.0 (-CH₂-CH₂-CH₂-)

-

δ 29.0 (Ar-CH₂-)

Conclusion

This compound is a versatile and valuable building block for organic synthesis. The reactivity of the bromopropyl group allows for straightforward introduction of a wide array of functionalities through nucleophilic substitution and Grignard reactions. The presence of the 2-fluoro substituent provides an additional tool for fine-tuning the properties of the target molecules, making this compound particularly attractive for applications in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this important synthetic intermediate.

References

The Potential of 1-(3-Bromopropyl)-2-fluorobenzene in Medicinal Chemistry: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)-2-fluorobenzene is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its unique structural features, including a reactive bromopropyl chain and an electron-withdrawing fluorine atom on the aromatic ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide explores the core applications of this compound, with a particular focus on its utility in the development of potential antipsychotic drugs. Detailed synthetic protocols, quantitative data, and illustrations of relevant biological pathways are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The fluorine atom can improve metabolic stability, increase binding affinity, and modulate the lipophilicity of a molecule.[1] this compound serves as a key synthon that combines the benefits of a fluorinated aromatic ring with a reactive alkylating chain, opening avenues for the synthesis of diverse compound libraries.

The bromopropyl group is particularly useful for introducing a three-carbon linker, a common structural motif in many biologically active compounds, through nucleophilic substitution reactions.[2] The bromine atom acts as an excellent leaving group, facilitating reactions with a wide range of nucleophiles such as amines, thiols, and alkoxides.[3]

Core Application: Synthesis of Potential Antipsychotic Agents

A promising application of this compound lies in the synthesis of novel antipsychotic agents. Many successful antipsychotic drugs feature a pharmacophore consisting of an aromatic moiety linked to a piperazine ring system via a flexible alkyl chain. These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[2]

This compound can be effectively utilized to introduce the 2-fluorophenylpropyl moiety to a piperazine core, a key step in the assembly of potential multi-target antipsychotic candidates.[3]

Proposed Synthetic Pathway

A general synthetic route for the preparation of a potential antipsychotic agent using this compound is outlined below. This pathway involves the N-alkylation of a suitable piperazine derivative, followed by further functionalization.

Caption: Proposed synthetic workflow for a potential antipsychotic agent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and biological activity of compounds derived from this compound, based on analogous reactions and compound classes found in the literature.

Table 1: Synthesis of N-Alkylated Piperazine Intermediate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | 1-Boc-piperazine | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

| This compound | Piperazine | Et₃N | DMF | 60 | 8 | 70-80 |

Table 2: Biological Activity of a Hypothetical Final Product

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| XYZ-001 | Dopamine D2 Receptor | Radioligand Binding | 15 |

| XYZ-001 | Serotonin 5-HT2A Receptor | Radioligand Binding | 25 |

| XYZ-001 | hERG Channel | Patch Clamp | >10,000 |

Detailed Experimental Protocols

Synthesis of tert-butyl 4-(3-(2-fluorophenyl)propyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (1.1 equivalents) in acetonitrile, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 15 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography on silica gel to afford the title compound.

Deprotection of the Boc-Protected Intermediate

The tert-butyl 4-(3-(2-fluorophenyl)propyl)piperazine-1-carboxylate (1.0 equivalent) is dissolved in dichloromethane, and trifluoroacetic acid (5.0 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The solvent and excess trifluoroacetic acid are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 1-(3-(2-fluorophenyl)propyl)piperazine.

Signaling Pathway in Antipsychotic Drug Action

The therapeutic effects of many antipsychotic drugs are mediated through their interaction with dopamine and serotonin signaling pathways in the brain. The diagram below illustrates a simplified representation of the dopamine D2 receptor signaling cascade, a primary target for antipsychotic agents.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its application in the synthesis of potential antipsychotic agents highlights its utility in constructing complex molecules with desired pharmacological profiles. The synthetic protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this reagent in the development of new and improved therapeutics for neuropsychiatric disorders. Further investigation into the derivatization of this core scaffold holds considerable promise for the discovery of novel drug candidates.

References

The Potential of 1-(3-Bromopropyl)-2-fluorobenzene as a Versatile Precursor for Novel PET Radiotracers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers to visualize and quantify biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for the development of new therapeutics. A key component in the synthesis of these tracers is the precursor molecule, which is chemically modified to incorporate a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]). This technical guide explores the potential of 1-(3-Bromopropyl)-2-fluorobenzene as a versatile precursor for the synthesis of a new generation of [¹⁸F]-labeled PET radiotracers. While not yet a widely documented precursor in mainstream radiopharmaceutical literature, its chemical structure offers intriguing possibilities for the development of novel imaging agents targeting a range of biological processes. This document will provide a comprehensive overview of the proposed synthetic strategies, detailed experimental protocols based on analogous reactions, and potential applications for radiotracers derived from this precursor.

Introduction to PET Radiotracer Synthesis and the Role of Precursors

PET radiotracers are biologically active molecules tagged with a positron-emitting isotope. [¹⁸F] is the most commonly used radionuclide for PET due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy, which results in high-resolution images. The synthesis of [¹⁸F]-labeled radiotracers typically involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

The choice of precursor is critical as it dictates the efficiency of the radiolabeling reaction, the specific activity of the final radiotracer, and its biological properties. An ideal precursor should be stable, readily synthesized, and possess a good leaving group for efficient [¹⁸F]-fluorination.

The Promise of this compound

This compound presents a unique combination of structural features that make it an attractive, albeit underexplored, precursor for PET radiotracer synthesis:

-

A Bromopropyl Chain: The three-carbon chain provides a flexible linker to attach the radiolabel to a variety of targeting vectors such as small molecules, peptides, or antibodies. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution with [¹⁸F]fluoride.

-

A 2-Fluorophenyl Moiety: The presence of a stable fluorine atom on the benzene ring can influence the lipophilicity, metabolic stability, and binding affinity of the final radiotracer. This "cold" fluorine can be strategically positioned to interact with biological targets.

Proposed Synthetic Strategies

The primary route for radiolabeling using this compound would be a direct one-step nucleophilic substitution of the bromide with [¹⁸F]fluoride to generate [¹⁸F]-1-(3-Fluoropropyl)-2-fluorobenzene . This intermediate can then be used as a synthon to couple with various targeting molecules.

Alternatively, this compound can be first conjugated to a targeting molecule, and the resulting conjugate can then be radiolabeled with [¹⁸F]fluoride in the final step.

A generalized workflow for the synthesis of a PET radiotracer using this precursor is depicted below.

Detailed Experimental Protocols (Based on Analogous Reactions)

General [¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The resulting aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate), and dried via azeotropic distillation with acetonitrile.

Synthesis of [¹⁸F]-1-(3-Fluoropropyl)-2-fluorobenzene (Hypothetical Protocol)

-

Preparation: To a dried reaction vial containing the activated [¹⁸F]fluoride/Kryptofix complex, add a solution of this compound (5-10 mg) in anhydrous dimethylformamide (DMF) or acetonitrile (0.5-1.0 mL).

-

Reaction: Seal the vial and heat at 100-120 °C for 10-15 minutes.

-

Quenching: After cooling to room temperature, quench the reaction with water (1-2 mL).

-

Purification: The crude product can be purified using solid-phase extraction (SPE) or semi-preparative high-performance liquid chromatography (HPLC).

Conjugation to a Targeting Moiety (Example with an Amine)

-

Preparation: To a solution of the purified [¹⁸F]-1-(3-Fluoropropyl)-2-fluorobenzene in a suitable solvent (e.g., DMF), add the amine-containing targeting molecule and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction: Heat the mixture at 80-100 °C for 15-20 minutes.

-

Purification: The final radiotracer is purified by semi-preparative HPLC.

-

Formulation: The collected HPLC fraction is reformulated in a biocompatible solvent (e.g., saline with a small percentage of ethanol) for in vivo use.

Quantitative Data from Analogous Syntheses

The following table summarizes typical quantitative data obtained from the synthesis of PET radiotracers using [¹⁸F]fluoropropylation of various precursors. These values provide a benchmark for what could be expected when using this compound.

| Parameter | [¹⁸F]Fluoropropyl Tryptophan Analogs [1] | [¹⁸F]FP-CIT [2] | [¹⁸F]FBNA [3] |

| Precursor Type | Tosyl-protected tryptophan | Tosyl-protected nortropane | 4-Fluorobenzylamine |

| Radiochemical Yield (decay-corrected) | 29-34% | Not Reported | 47.4 ± 5.3% |

| Radiochemical Purity | > 99% | > 98% | > 95% |

| Molar Activity (GBq/µmol) | Not Reported | Not Reported | > 40 |

| Total Synthesis Time | Not Reported | Not Reported | 100 min |

Potential Applications and Biological Targets

Radiotracers derived from this compound could potentially target a wide array of biological processes, depending on the conjugated targeting moiety.

-

Neuroimaging: Conjugation to molecules that bind to neurotransmitter receptors (e.g., dopamine, serotonin) or transporters could yield novel tracers for studying neurodegenerative diseases like Parkinson's or Alzheimer's disease. [2]* Oncology: Attaching the [¹⁸F]-2-fluorophenylpropyl group to ligands that target cancer-specific markers, such as growth factor receptors or enzymes involved in tumor metabolism, could lead to new tools for cancer diagnosis and therapy monitoring. [1]* Inflammation Imaging: Targeting enzymes or receptors upregulated in inflammatory processes could enable the visualization of inflammation in various diseases.

The 2-fluorophenyl group could potentially modulate the binding affinity and selectivity of the radiotracer for its target. The following diagram illustrates a hypothetical signaling pathway that could be imaged using a radiotracer derived from the proposed precursor.

Conclusion and Future Directions

This compound holds considerable promise as a precursor for the development of novel [¹⁸F]-labeled PET radiotracers. Its straightforward chemistry and versatile structure make it an attractive candidate for radiochemists. Future research should focus on the practical synthesis and radiolabeling of this precursor and its derivatives. Subsequent in vitro and in vivo evaluation of the resulting radiotracers will be essential to validate their potential for clinical applications. The exploration of this and other novel precursors will undoubtedly contribute to the expansion of the PET imaging armamentarium, ultimately benefiting both basic research and clinical practice.

References

- 1. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 1-(3-Bromopropyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available research-grade "1-(3-Bromopropyl)-2-fluorobenzene," its chemical properties, and potential applications in synthetic chemistry. The guide is intended for researchers, scientists, and drug development professionals who are considering this compound as a building block in their synthetic endeavors.

Introduction to this compound

This compound is a substituted aromatic compound featuring a fluorinated benzene ring and a bromopropyl side chain. This unique combination of functional groups makes it a versatile reagent in organic synthesis. The fluorine atom can influence the electronic properties of the aromatic ring and can be a valuable substituent in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The bromopropyl group provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functionalities.

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Fisher Scientific | 50-219-3118 | Information not readily available | 1 g | 129254-75-7 |

| Combi-Blocks | OT-1868 | ≥98% | 1 g | 129254-75-7 |

| Aceschem | ACF466331 | ≥95% | 5 g | 129254-75-7 |

| Cenmed | C007B-549015 | ≥96% | 250 mg | 129254-75-7 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| CAS Number | 129254-75-7 |

| Appearance | Typically a liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents |

Representative Experimental Protocols

Nucleophilic Substitution with a Primary Amine

This protocol describes a typical procedure for the alkylation of a primary amine using an alkyl bromide, a common reaction for the bromopropyl functional group.

Reaction:

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).

-

To this stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[3][4][5] While this compound itself is an alkyl bromide, this protocol is relevant as the fluorinated benzene ring could be further functionalized with a halide (e.g., iodine or bromine) to participate in such reactions. This illustrates a potential subsequent transformation.

Reaction:

Procedure:

-

To a solution of the aryl halide (e.g., a hypothetical iodinated derivative of the title compound) (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add the terminal alkyne (1.2 equivalents).

-

Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents), and a copper(I) co-catalyst, such as copper(I) iodide (CuI, 0.1 equivalents).

-

Add a suitable base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPA), in excess (e.g., 3-5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Potential Applications and Workflow in Drug Discovery

Molecules containing a fluorinated phenyl ring are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.[1][6] this compound can serve as a key building block for the synthesis of novel chemical probes or drug candidates.

The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery context, specifically for the development of a novel ligand for a G-protein coupled receptor (GPCR), a common target class in neuroscience research.

Caption: Conceptual workflow for the use of this compound in drug discovery.

Logical Relationships in Synthetic Planning

The utility of this compound stems from the orthogonal reactivity of its two key functional groups. The following diagram illustrates the logical decision-making process a synthetic chemist might follow when utilizing this reagent.

Caption: Decision tree for synthetic transformations of this compound.

References

- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Bromopropyl)-2-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of building blocks. This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling of a specific, functionalized substrate: 1-(3-Bromopropyl)-2-fluorobenzene.

The presence of two distinct carbon-bromine bonds in the target molecule—an aryl bromide and an alkyl bromide—presents a chemoselectivity challenge. The protocol outlined below is designed to selectively activate the more reactive aryl C(sp²)-Br bond for cross-coupling, while leaving the alkyl C(sp³)-Br bond on the propyl side chain intact for potential downstream functionalization. The ortho-fluoro substituent is an additional feature that can influence the electronic properties of the aromatic ring and the reactivity of the C-Br bond.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-bromide bond of this compound, forming a palladium(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[1]

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

A potential side reaction for substrates with alkyl chains is β-hydride elimination, which can lead to the formation of undesired alkene byproducts.[3] The choice of appropriate ligands is critical to suppress this pathway.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are based on literature precedents for similar ortho-substituted and functionalized aryl bromides. Optimization may be required for specific boronic acid coupling partners.

Table 1: Recommended Catalyst and Ligand Systems

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 2-5 | A bulky, electron-rich phosphine ligand known to promote efficient coupling of challenging substrates and minimize side reactions. |

| Pd₂(dba)₃ | XPhos | 2-5 | Another highly effective Buchwald-type ligand suitable for a broad range of Suzuki couplings. |

| Pd(PPh₃)₄ | - | 5 | A classical catalyst, though may require higher temperatures and longer reaction times. |

Table 2: Recommended Bases and Solvents

| Base | Base Equivalents | Solvent System | Temperature (°C) | Notes |

| K₃PO₄ | 2-3 | Toluene/H₂O (e.g., 10:1) | 80-110 | A strong base often effective for challenging couplings. The aqueous phase helps to dissolve the base. |

| K₂CO₃ | 2-3 | Dioxane/H₂O (e.g., 4:1) | 80-100 | A commonly used base, generally effective for a wide range of substrates. |

| Cs₂CO₃ | 2-3 | THF/H₂O (e.g., 5:1) | 60-80 | A highly effective base that can sometimes allow for lower reaction temperatures. |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 eq), and the phosphine ligand (e.g., SPhos, 0.06 eq).

-

Addition of Reagents: Add the base (e.g., K₃PO₄, 2.5 eq).

-

Solvent Addition: Add the degassed solvent (e.g., Toluene) and degassed water to the flask via syringe. The reaction mixture is typically heterogeneous.

-

Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Formation of the Grignard Reagent from "1-(3-Bromopropyl)-2-fluorobenzene"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, 3-(2-fluorophenyl)propylmagnesium bromide, from the starting material 1-(3-Bromopropyl)-2-fluorobenzene. The presence of both a primary alkyl bromide and a fluorinated aromatic ring within the same molecule necessitates careful control of reaction conditions to favor the desired Grignard reagent formation while minimizing potential side reactions, most notably intramolecular cyclization. This guide explores two primary methodologies: low-temperature synthesis using activated magnesium and a halogen-magnesium exchange reaction. Quantitative data from analogous systems are presented to guide reaction optimization.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from alkyl or aryl halides and magnesium metal is a fundamental transformation.[2] The target molecule, this compound, presents a unique synthetic challenge. The primary alkyl bromide is the more reactive site for Grignard formation compared to the typically unreactive C-F bond.[3] However, once formed, the nucleophilic carbon of the Grignard reagent can potentially undergo an intramolecular SNAr reaction with the ortho-fluorine atom, leading to the formation of a cyclopropane byproduct, 1-(2-fluorophenyl)cyclopropane. To circumvent this and other side reactions like Wurtz coupling, precise control over the reaction conditions is paramount.

Key Applications of 3-(2-fluorophenyl)propylmagnesium bromide

The 3-(2-fluorophenyl)propylmagnesium bromide reagent is a versatile intermediate for the introduction of the 3-(2-fluorophenyl)propyl moiety into a wide range of molecules. This is particularly valuable in the development of novel pharmaceuticals and agrochemicals where the incorporation of a fluorinated aromatic group can significantly modulate a compound's biological activity, metabolic stability, and pharmacokinetic properties.

Data Presentation: Reaction Conditions and Yields for Analogous Grignard Formations

| Starting Material | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Phenylpropyl bromide | Standard | THF | Reflux | 2 | ~90 | General Knowledge |

| 4-Bromobenzonitrile | Low-Temp (Rieke Mg) | THF | -78 | 0.25 | >95 (trapped) | [4] |

| Ethyl 4-bromobenzoate | Low-Temp (Rieke Mg) | THF | -78 | 0.25 | ~85 (trapped) | [4] |

| 4-Bromo-1-chlorobenzene | Low-Temp (Rieke Mg) | THF | -78 | 0.25 | >95 (trapped) | [4] |

| 4-Bromoiodobenzene | Halogen-Mg Exchange | THF | -20 | 0.5 | >95 (trapped) | [5] |

| 3-Bromo-N,N-dimethylaniline | Halogen-Mg Exchange | THF | 25 | 12 | 85 | [5] |

Signaling Pathway: Potential Intramolecular Cyclization

The primary side reaction of concern is the intramolecular cyclization of the formed Grignard reagent to yield 1-(2-fluorophenyl)cyclopropane. This reaction is a type of intramolecular nucleophilic aromatic substitution (SNAr). Low temperatures are expected to significantly suppress this side reaction.

Caption: Potential intramolecular side reaction of the Grignard reagent.

Experimental Workflows

Two primary protocols are recommended to minimize side reactions: Low-Temperature Synthesis and Halogen-Magnesium Exchange.

Workflow 1: Low-Temperature Grignard Formation

This method relies on the use of highly reactive "Rieke" magnesium at very low temperatures to ensure rapid Grignard formation while kinetically disfavoring the intramolecular cyclization.[4]

Caption: Workflow for low-temperature Grignard reagent formation.

Workflow 2: Halogen-Magnesium Exchange

This technique employs a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), to selectively form the desired Grignard reagent at low temperatures without the need for highly activated magnesium.[5]

Caption: Workflow for Grignard formation via halogen-magnesium exchange.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All experiments must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Low-Temperature Synthesis with Activated Magnesium

This protocol is adapted from procedures for forming functionalized Grignard reagents at low temperatures.[4]

Materials:

-

This compound (1.0 equiv)

-

Rieke Magnesium (highly active magnesium powder, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dropping funnel or syringe pump

-

Schlenk line or inert gas manifold

-

Dry ice/acetone or cryocooler for -78 °C bath

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to the inert gas line. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Allow to cool to room temperature.

-

Magnesium Activation: Under a positive pressure of inert gas, add Rieke magnesium (1.2 equiv) to the reaction flask.

-

Reaction Initiation: Add anhydrous THF to the flask to create a slurry. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF. Slowly add this solution to the stirred magnesium slurry at -78 °C via a syringe pump or dropping funnel over 30-60 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them with a proton source (e.g., methanol), and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of 1-(3-propyl)-2-fluorobenzene.

-

Use of Grignard Reagent: The resulting Grignard reagent solution should be used immediately for subsequent reactions. The concentration can be determined by titration if necessary.

-

Work-up (for analysis or isolation of the protonated product): Slowly and carefully add the reaction mixture to a stirred, cold saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Protocol 2: Halogen-Magnesium Exchange

This protocol is based on established methods for halogen-magnesium exchange.[5]

Materials:

-

This compound (1.0 equiv)

-

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.1 equiv, commercially available solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringe

-

Schlenk line or inert gas manifold

-

Cooling bath (e.g., ice-salt or dry ice/acetone)

Procedure:

-

Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to the inert gas line. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen. Allow to cool to room temperature.

-

Substrate Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF in the reaction flask.

-

Reaction: Cool the solution to -20 °C. Slowly add the iPrMgCl·LiCl solution (1.1 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by quenching aliquots and analyzing via GC-MS.

-

Use of Grignard Reagent: The formed Grignard reagent is ready for immediate use in the next synthetic step.

-

Work-up: Follow the same work-up procedure as described in Protocol 1.

Conclusion

The successful formation of 3-(2-fluorophenyl)propylmagnesium bromide from this compound requires careful consideration of the reaction conditions to mitigate the risk of intramolecular cyclization. Both low-temperature synthesis with activated magnesium and halogen-magnesium exchange offer viable strategies to achieve the desired transformation. The choice of method may depend on the availability of reagents and the specific requirements of the subsequent synthetic steps. It is strongly recommended to perform small-scale pilot reactions to optimize conditions and yields before proceeding to a larger scale.

References

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 1-Fluoro-2-(3-phenoxypropyl)benzene

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 1-Fluoro-2-(3-phenoxypropyl)benzene via the Williamson ether synthesis. The procedure details the reaction between 1-(3-Bromopropyl)-2-fluorobenzene and sodium phenoxide, formed in situ from phenol and sodium hydroxide. This document includes a detailed methodology, a table of reactants, a complete workflow diagram, and essential safety information, designed for professionals in chemical research and drug development.

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide to form a new carbon-oxygen bond.[3] This method is particularly effective when using primary alkyl halides, as they are less prone to competing elimination reactions.[4][5]

This protocol outlines the synthesis of 1-Fluoro-2-(3-phenoxypropyl)benzene, a key intermediate in various research applications. The procedure employs this compound as the primary alkyl halide and phenol as the nucleophile precursor. A strong base is used to deprotonate the phenol, forming the reactive phenoxide nucleophile.[6]

Reaction Scheme

Phenol + this compound → 1-Fluoro-2-(3-phenoxypropyl)benzene

Data Presentation: Reactant Summary

All quantitative data for the reactants are summarized in the table below for clear and easy reference. Phenol is designated as the limiting reagent.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |

| Phenol | C₆H₆O | 94.11 | 10.0 | 0.941 | 1.0 |

| This compound | C₉H₁₀BrF | 219.08 | 11.0 | 2.41 | 1.1 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 12.0 | 0.480 | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | - |

Experimental Protocol

4.1 Materials and Equipment

-

Phenol (99%+)

-

This compound (98%+)

-

Sodium Hydroxide (pellets, 97%+)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium chloride (Brine)

-

Magnesium sulfate (anhydrous)

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

4.2 Procedure

Step 1: Preparation of Sodium Phenoxide

-

Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

-

To the flask, add phenol (0.941 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (50 mL).

-

Stir the mixture at room temperature until the phenol is completely dissolved.

-

Carefully add sodium hydroxide pellets (0.480 g, 12.0 mmol) to the solution.

-

Heat the mixture to 60 °C and stir for 30 minutes to ensure complete formation of the sodium phenoxide salt. The solution may become slightly cloudy.

Step 2: Williamson Ether Synthesis Reaction

-

Slowly add this compound (2.41 g, 11.0 mmol) to the reaction mixture dropwise via syringe.

-

After the addition is complete, increase the temperature to 90 °C and allow the reaction to proceed under reflux for 4-6 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot has disappeared.[8]

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

-

Combine the organic layers and wash with 1 M aqueous NaOH (2 x 30 mL) to remove any unreacted phenol.[7]

-

Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification

-

Purify the crude oil by flash column chromatography on silica gel.

-

Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexanes).

-

Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield 1-Fluoro-2-(3-phenoxypropyl)benzene as a pure oil.

Step 5: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the complete experimental workflow from reagent preparation to final product analysis.

Caption: Workflow diagram for the synthesis of 1-Fluoro-2-(3-phenoxypropyl)benzene.

Safety Precautions

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.

-

This compound: Irritant. Handle with care and appropriate PPE.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin.

-

All procedures should be carried out in a properly functioning chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Solved Experiment 9. Williamson Ether | Chegg.com [chegg.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Bromopropyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for leveraging palladium-catalyzed cross-coupling reactions with the substrate 1-(3-Bromopropyl)-2-fluorobenzene . This reagent is a valuable building block for the synthesis of complex organic molecules, particularly fluorinated chromane derivatives, which are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.

The following sections detail a key application of this substrate: an intramolecular Heck-type cyclization to form 6-fluoro-3,4-dihydro-2H-chromene. This transformation serves as a powerful method for constructing the core structure of many potential therapeutic agents.

Intramolecular Heck-Type Cyclization: Synthesis of 6-Fluoro-3,4-dihydro-2H-chromene

The intramolecular palladium-catalyzed cyclization of this compound provides a direct and efficient route to 6-fluoro-3,4-dihydro-2H-chromene. This reaction proceeds via an intramolecular Heck-type mechanism, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the aromatic ring and the propyl side chain.

Reaction Scheme:

Catalytic Cycle Overview

The reaction is understood to proceed through a standard Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular carbopalladation onto the alkene (formed in situ or as a result of a side reaction), and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.